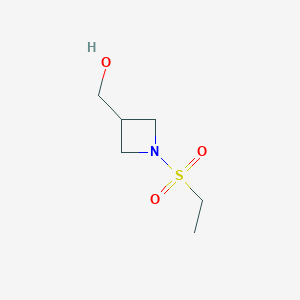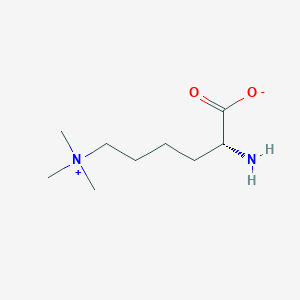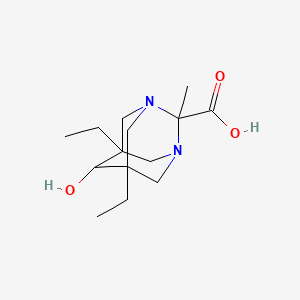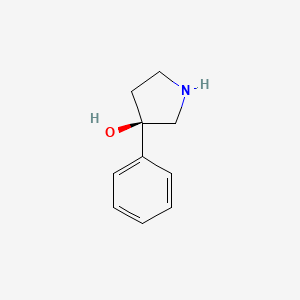
D-Tagatose 6-phosphate lithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Tagatose 6-phosphate lithium salt: is a chemical compound with the empirical formula C6H13O9P · xLi+. It is a metabolite in the biosynthetic pathway converting galactose 6-phosphate to pyruvate. This compound is a substrate for tagatose-6-phosphate kinase, which converts it into D-tagatose 1,6-bisphosphate with the transfer of a phosphate from ATP .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Tagatose 6-phosphate can be synthesized through various enzymatic methods. One common method involves the use of tagatose 4-epimerase, galactitol dehydrogenase, and L-arabinose isomerase to achieve interconversion between monosaccharides and sugar alcohols . Another method involves the phosphorylation of D-tagatose using recombinant D-tagatose 6-phosphate kinase and a phosphoenolpyruvate/pyruvate kinase system for ATP regeneration .
Industrial Production Methods: Industrial production of D-tagatose 6-phosphate often employs biocatalytic processes due to their high efficiency and environmental friendliness. These methods use whole cells and isolated enzymes as catalysts under mild reaction conditions with few by-products and no pollution .
Analyse Des Réactions Chimiques
Types of Reactions: D-Tagatose 6-phosphate undergoes various chemical reactions, including phosphorylation and isomerization. It is phosphorylated to tagatose-1-phosphate by fructokinase, and its slower rate of breakdown results in the accumulation of tagatose-1-phosphate .
Common Reagents and Conditions: Common reagents used in these reactions include ATP for phosphorylation and specific enzymes like tagatose-6-phosphate kinase . The reactions typically occur under mild conditions to maintain enzyme activity and prevent degradation of the compound.
Major Products: The major products formed from these reactions include D-tagatose 1,6-bisphosphate and tagatose-1-phosphate .
Applications De Recherche Scientifique
Chemistry: In chemistry, D-tagatose 6-phosphate is used as a substrate in enzymatic reactions to study metabolic pathways and enzyme kinetics .
Biology: In biological research, it serves as a key metabolite in the tagatose-6-phosphate pathway, linking D-galactose-6-phosphate with D-glyceraldehyde-3-phosphate .
Medicine: D-tagatose has disease-relieving and health-promoting properties, making it a subject of interest in medical research .
Industry: In the industrial sector, D-tagatose 6-phosphate is used in the production of low-calorie sweeteners and other health-promoting products .
Mécanisme D'action
D-Tagatose 6-phosphate exerts its effects by acting as a substrate for tagatose-6-phosphate kinase, which converts it into D-tagatose 1,6-bisphosphate with the transfer of a phosphate from ATP . This conversion is a crucial step in the tagatose-6-phosphate pathway, linking D-galactose-6-phosphate with D-glyceraldehyde-3-phosphate .
Comparaison Avec Des Composés Similaires
- D-Sedoheptulose 7-phosphate lithium salt
- 3-Deoxy-2-keto-6-phosphogluconic acid lithium salt
- Neryl monophosphate lithium salt
- sn-Glycerol 1-phosphate lithium salt
- Dihydroxyacetone phosphate lithium salt
Uniqueness: D-Tagatose 6-phosphate lithium salt is unique due to its specific role in the tagatose-6-phosphate pathway and its use as a substrate for tagatose-6-phosphate kinase . This distinguishes it from other similar compounds that may not participate in the same metabolic pathways or have the same enzymatic interactions.
Propriétés
Formule moléculaire |
C6H11Li2O9P |
|---|---|
Poids moléculaire |
272.1 g/mol |
Nom IUPAC |
dilithium;[(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P.2Li/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h4-7,9-11H,1-2H2,(H2,12,13,14);;/q;2*+1/p-2/t4-,5-,6+;;/m1../s1 |
Clé InChI |
RQPNOSHLUSBRBK-SYDFPMGNSA-L |
SMILES isomérique |
[Li+].[Li+].C([C@H]([C@@H]([C@@H](C(=O)CO)O)O)O)OP(=O)([O-])[O-] |
SMILES canonique |
[Li+].[Li+].C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B12845114.png)


![(1R,5R,6R)-2-Amino-6-Fluorobicyclo[3.1.0]Hex-3-Ene-2,6-Dicarboxylic Acid](/img/structure/B12845121.png)

![3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12845135.png)






